

Maleimide-NOTA structure and functional groups

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Compound of Interest

Compound Name: Maleimide-NOTA

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An In-depth Technical Guide to **Maleimide-NOTA**: Structure, Function, and Application

Introduction

Maleimide-NOTA is a bifunctional chelator integral to the advancement of targeted radiopharmaceuticals for diagnostic and therapeutic applications.[1][2][3] This guide provides a comprehensive overview of its structure, functional groups, and applications for researchers, scientists, and drug development professionals. The core of **Maleimide-NOTA**'s utility lies in its dual functionality: a maleimide group for site-specific covalent attachment to biomolecules and a NOTA (1,4,7-triazacyclononane-N,N',N''-triacetic acid) cage for the stable chelation of radiometals.[4][5] This combination allows for the precise labeling of targeting molecules such as antibodies, antibody fragments, and peptides with radionuclides for applications in PET (Positron Emission Tomography) and SPECT (Single Photon Emission Computed Tomography) imaging, as well as targeted radionuclide therapy.

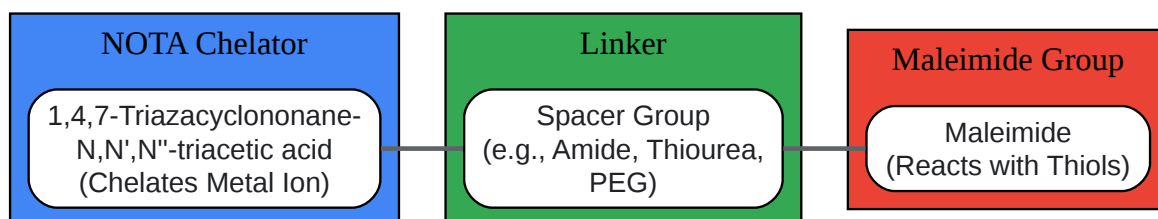
Core Structure and Functional Groups

Maleimide-NOTA is comprised of two key functional moieties connected by a linker.

- **NOTA (1,4,7-triazacyclononane-N,N',N''-triacetic acid):** This macrocyclic chelator forms an N₃O₃ coordination sphere, which is particularly well-suited for forming highly stable complexes with trivalent metal ions, most notably Gallium-68 (⁶⁸Ga) (log K ~ 31). Its ability to form stable complexes with favorable kinetics, even at room temperature in aqueous solutions, makes it an excellent choice for radiopharmaceutical development.

- **Maleimide:** This functional group is highly reactive and specific towards sulfhydryl (thiol) groups found on the side chains of cysteine residues within proteins and peptides. This specificity allows for the site-specific conjugation of the chelator to a biomolecule, which is a significant advantage over random conjugation methods that can lead to heterogeneous products with compromised biological activity. The reaction proceeds at a physiological pH range of 6.5-7.5, forming a stable covalent thioether bond.
- **Linker:** A spacer molecule connects the NOTA and maleimide groups. The nature and length of this linker can be modified to optimize the physicochemical properties of the resulting conjugate, such as its solubility, stability, and in vivo pharmacokinetics. Common linkers include ethylene glycol spacers and amide or thiourea bonds formed during synthesis.

Below is a diagram illustrating the general structure of a **Maleimide-NOTA** molecule.

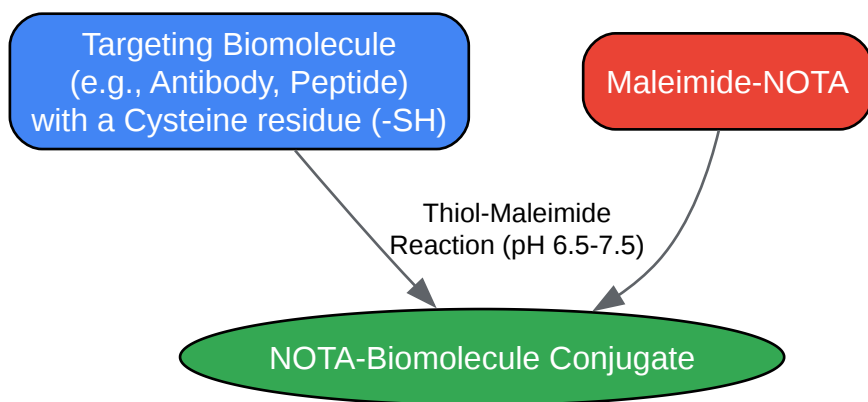


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General structure of a **Maleimide-NOTA** bifunctional chelator.

Mechanism of Action: Site-Specific Conjugation

The primary advantage of **Maleimide-NOTA** is its ability to facilitate site-specific labeling of biomolecules. This is achieved through the reaction of the maleimide group with a free thiol group, typically from a cysteine residue that has been engineered into a specific site on a protein or peptide. This process, known as a Michael addition, results in a stable thioether linkage.



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Site-specific conjugation of **Maleimide-NOTA** to a biomolecule.

Quantitative Data Summary

The performance of **Maleimide-NOTA** conjugates has been quantified in various studies. The tables below summarize key parameters.

Table 1: Radiolabeling Efficiency and Product Characteristics

Parameter	Value	Biomolecule	Radionuclide	Reference
Radiolabeling Yield	>95%	Anti-HER2 Affibody	¹¹¹In	
Radiolabeling Yield (Decay-Corrected)	80 ± 5%	hPD-L1 Nanobody	⁶⁸ Ga	
Radiolabeling Yield	>97.4%	NOTA-NOC	⁶⁸ Ga	
Radiochemical Purity (RCP)	>99%	hPD-L1 Nanobody	⁶⁸ Ga	
Apparent Molar Activity	12.1 ± 1.9 MBq/nmol	NOTA-NOC	⁶⁸ Ga	

| Purity (Commercial) | ≥97% | **Maleimide-NOTA** | N/A | |

Table 2: In Vitro and In Vivo Performance of **Maleimide-NOTA** Conjugates

Parameter	Value	Conjugate	Model	Reference
Binding Affinity (Kd)	72 pM	[¹¹¹ In]In-MMA-NOTA-ZHER2:2395	HER2-expressing cells	
Tumor Uptake	8.2 ± 0.9 %IA/g	[¹¹¹ In]In-MMA-NOTA-ZHER2:2395	DU-145 xenografts (4h p.i.)	
Tumor Uptake	1.86 ± 0.67 %IA/g	[⁶⁸ Ga]Ga-NOTA-mal-hPD-L1 Nb	hPD-L1POS tumors (80min p.i.)	

| Tumor-to-Blood Ratio | 31 ± 1 | [¹¹¹In]In-MMA-NOTA-ZHER2:2395 | DU-145 xenografts (4h p.i.) | |

Experimental Protocols

Detailed methodologies are crucial for the successful application of **Maleimide-NOTA**. The following sections outline general protocols for its synthesis, conjugation, and radiolabeling.

Synthesis of Maleimide-NOTA Derivatives

Two primary synthetic routes have been established for producing **Maleimide-NOTA** chelators, characterized by simplicity, short reaction times, and good yields.

1. Thiourea Bond Formation

- Materials: p-SCN-Bn-NOTA, ammonium trifluoroacetate maleimide, anhydrous dimethylformamide (DMF), triethylamine, acetic acid.
- Procedure:
 - Dissolve p-SCN-Bn-NOTA (e.g., 7.8 mg, 15 µmol) in anhydrous DMF (100 µL).
 - Add triethylamine (e.g., 8.5 µL, 60.8 µmol) to the NOTA solution.

- Dissolve the corresponding ammonium trifluoroacetate maleimide (15.8 μmol) in anhydrous DMF (100 μL).
- Add the maleimide solution dropwise to the NOTA solution.
- Incubate the reaction mixture at 25 °C for 2 hours.
- Quench the reaction by adding acetic acid (e.g., 21 μL , 369 μmol).
- Purify the product using HPLC. The collected fractions containing the desired product are immediately shock-frozen with liquid nitrogen and lyophilized.

2. Amide Bond Formation

- Materials: p-NH₂-Bn-NOTA, N-hydroxysuccinimide (NHS) ester functionalized maleimide, phosphate buffer (pH 6.6), DMF.
- Procedure:
 - Dissolve p-NH₂-Bn-NOTA (e.g., 2.8 mg, 5 μmol) in phosphate buffer (150 μL , pH 6.6).
 - Add the NHS ester functionalized maleimide (30 μmol , dissolved in 150 μL DMF).
 - Incubate the dispersion at 25 °C for 1.5 hours.
 - Centrifuge the reaction mixture and collect the supernatant for HPLC purification.
 - Lyophilize the HPLC fractions containing the final product.

Protein Conjugation Protocol

This protocol describes the covalent attachment of **Maleimide-NOTA** to a protein with available cysteine residues.

- Materials: Purified protein with accessible cysteine residue(s), **Maleimide-NOTA**, reaction buffer (e.g., PBS, pH 6.5-7.5), Tris(2-carboxyethyl)phosphine (TCEP) if disulfide reduction is needed, purification column (e.g., size-exclusion chromatography).
- Procedure:

- Protein Preparation (if necessary): If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature. TCEP does not need to be removed before the maleimide reaction.
- Reaction Setup: Dissolve **Maleimide-NOTA** in a suitable solvent (e.g., DMF or DMSO) and add it to the protein solution at a 10- to 20-fold molar excess. The final concentration of the organic solvent should be kept low (<10%) to avoid protein denaturation.
- Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing is recommended.
- Purification: Remove excess, unreacted **Maleimide-NOTA** using size-exclusion chromatography or dialysis. The purified protein-NOTA conjugate can be identified by measuring absorbance at 280 nm.

Radiolabeling with Gallium-68

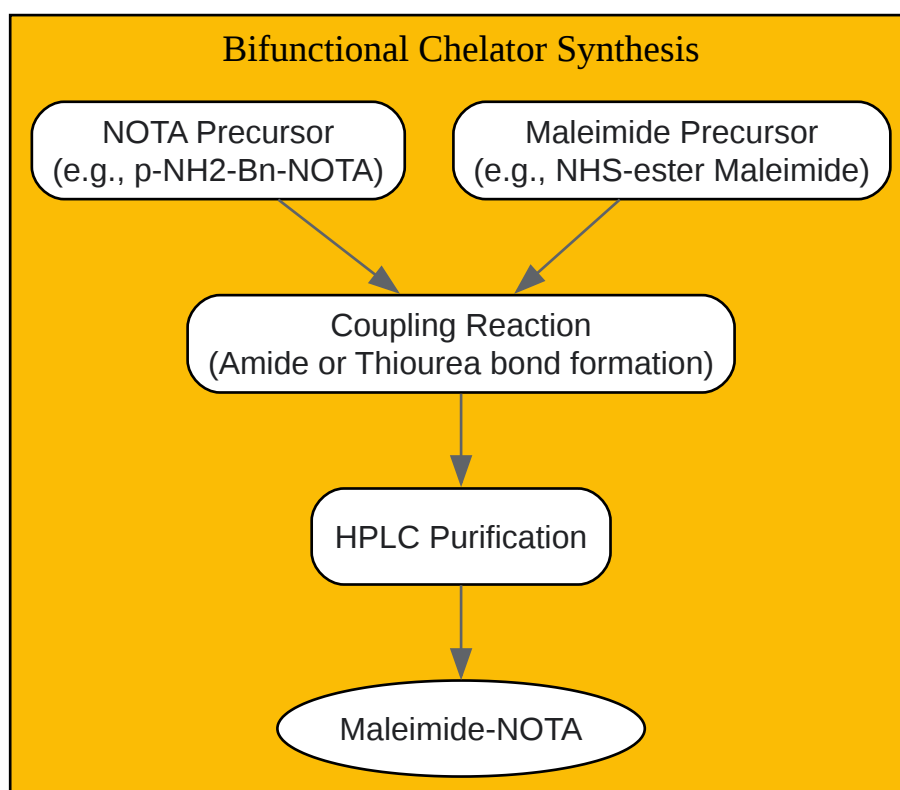
This protocol provides a general method for radiolabeling a NOTA-conjugated protein with ^{68}Ga .

- Materials: NOTA-conjugated protein, $^{68}\text{Ge}/^{68}\text{Ga}$ generator, 0.1 M HCl, sodium acetate solution (e.g., 0.5 M or 1.25 M), reaction buffer (e.g., HEPES or sodium acetate, pH 4.0-4.5), sterile filter (0.22 μm).
- Procedure:
 - ^{68}Ga Elution: Elute the $^{68}\text{Ge}/^{68}\text{Ga}$ generator with 0.1 M HCl to obtain $^{68}\text{GaCl}_3$ in solution.
 - pH Adjustment: In a reaction vial, add the NOTA-conjugated protein. Add the $^{68}\text{GaCl}_3$ eluate and immediately adjust the pH to 4.0-4.5 using a sodium acetate solution.
 - Incubation: Incubate the reaction mixture at room temperature or with gentle heating (e.g., 5-15 minutes at temperatures from 50°C to 95°C, depending on the conjugate's stability).
 - Quality Control: Determine the radiochemical purity using radio-HPLC or iTLC.

- Final Formulation: Once the desired purity is achieved, the radiolabeled protein solution can be formulated for in vitro or in vivo use. This may involve adjusting the pH to physiological levels and sterile filtering.

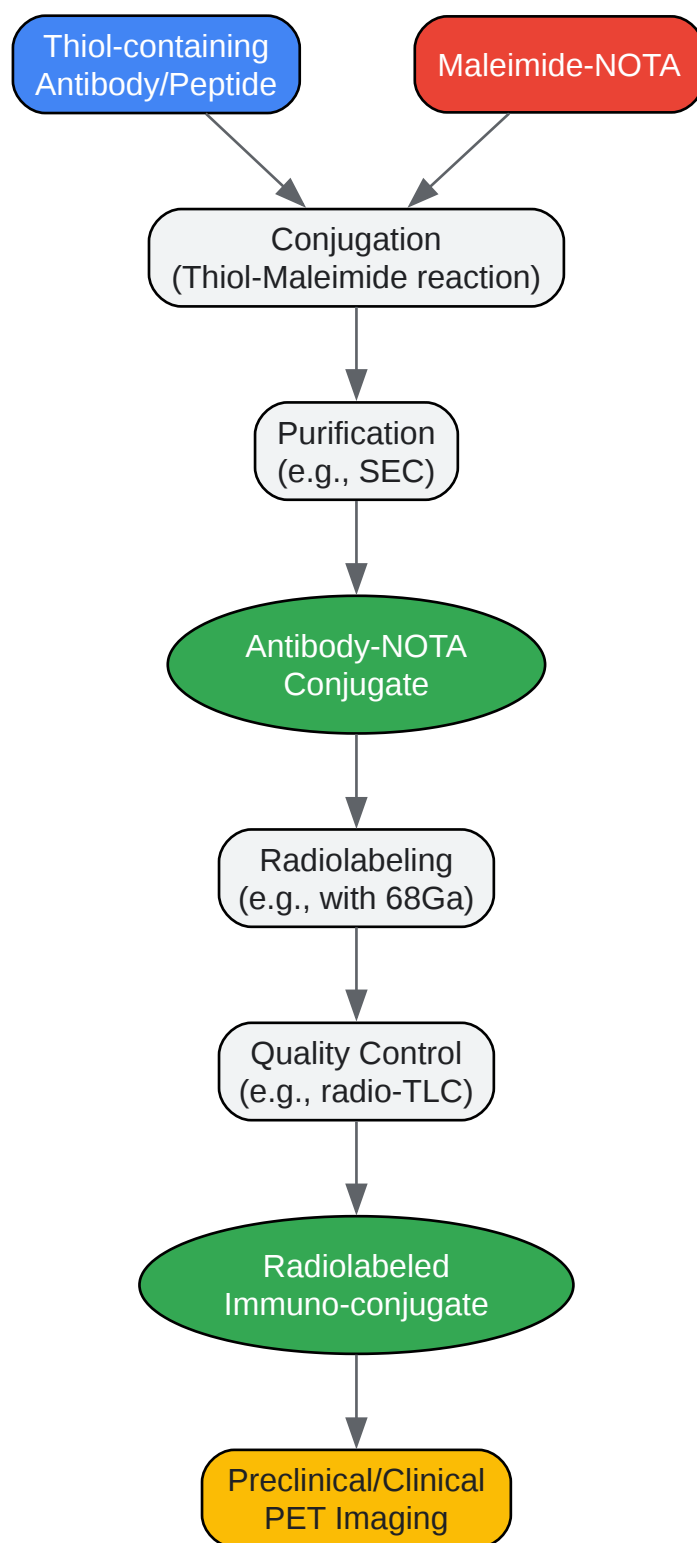
Experimental and Logical Workflows

Visualizing the entire process from synthesis to application can clarify the relationships between different stages of development.



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Workflow for the chemical synthesis of **Maleimide-NOTA**.



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